N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c1-10-7-12(17)4-5-13(10)20-15(22)9-21(2)16(23)11-3-6-14(18)19-8-11/h3-8H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUYWJEWQBQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C19H22BrClN4O2
- Molecular Weight: 449.27 g/mol
- IUPAC Name: this compound
The presence of halogen substituents (bromine and chlorine) in the molecular structure is significant as these groups often enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Many pyrazole derivatives, including those with similar structures, have shown promising results in inhibiting cancer cell proliferation. For instance, certain pyrazole compounds have been noted for their ability to inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been associated with significant antibacterial and antifungal effects, indicating that this compound may also possess similar properties .
- Inhibition of Enzymatic Activity : Compounds with carboxamide functionalities have been studied for their ability to inhibit various enzymes. For example, some studies have shown that related compounds can effectively inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study involving a series of pyrazole derivatives demonstrated that compounds containing bromine and chlorine substituents exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Notably, the combination of these pyrazoles with doxorubicin resulted in a synergistic effect, enhancing apoptosis in cancer cells . This suggests that this compound could be further explored as a potential chemotherapeutic agent.
In Vitro Studies
In vitro assays have confirmed the compound's inhibitory effects on specific cellular pathways. For instance, studies showed that related compounds could significantly reduce the proliferation of Plasmodium falciparum, indicating potential antimalarial properties . This opens avenues for further research into its efficacy against other pathogens.
Comparison with Similar Compounds
a) AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Core Structure : 1,4-dihydropyridine (DHP) with a thioether bridge.
- Substituents : 4-Bromophenyl, furyl, methoxyphenyl, and methyl groups.
- Key Differences : The DHP ring in AZ257 introduces conformational flexibility compared to the rigid pyridine core of the target compound. The thioether linkage in AZ257 may enhance metabolic stability but reduce polarity relative to the oxoethyl spacer in the target molecule .
b) 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile
- Core Structure : 1,2-dihydropyridine with a ketone group.
- Substituents: Fluorophenyl and quinolinyl groups.
- The absence of a bromine atom may reduce steric hindrance compared to the target compound .
c) (E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- Core Structure : α,β-unsaturated ketone.
- Substituents : Bromophenyl and naphthyl groups.
- Key Differences : The planar α,β-unsaturated system facilitates π-π stacking interactions, whereas the target compound’s pyridine-carboxamide backbone may prioritize hydrogen bonding .
Physicochemical Properties
Research Findings and Limitations
- Synthesis: The target compound’s synthesis is unreported in the evidence, but analogous methods (e.g., condensation in acetic acid or n-butanol) are viable .
- Spectroscopic Data : Similar compounds show distinct IR peaks for amide C=O (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹), with NMR resonances for methyl groups at ~2.5 ppm and aromatic protons at 6.5–8.5 ppm .
- Knowledge Gaps: Direct pharmacological data, crystallographic structures (e.g., via SHELX refinement ), and solubility profiles are lacking for the target compound.
Preparation Methods
Carboxylic Acid Activation
The pyridine fragment originates from 6-chloropyridine-3-carboxylic acid, which is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) under reflux (1–2 h). The reaction is monitored via thin-layer chromatography (TLC) until completion.
Reaction Conditions :
Amidation with Methylamine
The activated acid chloride is treated with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 0–5°C to form 6-chloro-N-methylpyridine-3-carboxamide. Excess methylamine ensures complete conversion, and the product is isolated via filtration or extraction.
Purification :
Synthesis of 2-(4-Bromo-2-methylanilino)-2-oxoethyl Intermediate
Bromination of 2-Methylaniline
4-Bromo-2-methylaniline is synthesized via electrophilic aromatic bromination of 2-methylaniline using bromine (Br₂) in acetic acid (AcOH) at 0°C. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃), and the product is extracted with ethyl acetate.
Reaction Conditions :
Acylation with Bromoacetyl Bromide
4-Bromo-2-methylaniline reacts with bromoacetyl bromide (BrCH₂COBr) in the presence of triethylamine (Et₃N) to form 2-(4-bromo-2-methylanilino)-2-oxoethyl bromide. The reaction proceeds via nucleophilic substitution at the amine group.
Optimization Notes :
- Base : Et₃N (2.5 eq) neutralizes HBr, driving the reaction forward.
- Solvent : Anhydrous DCM
- Yield : ~80%
Coupling of Fragments via Amide Bond Formation
Nucleophilic Displacement
The bromide intermediate (2-(4-bromo-2-methylanilino)-2-oxoethyl bromide) undergoes nucleophilic displacement with 6-chloro-N-methylpyridine-3-carboxamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN).
Reaction Conditions :
Alternative Route: Carbodiimide-Mediated Coupling
A competing method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety of 6-chloro-N-methylpyridine-3-carboxylic acid, followed by coupling with 2-(4-bromo-2-methylanilino)ethylamine.
Key Parameters :
- Activators : EDC (1.2 eq), HOBt (1.1 eq)
- Solvent : DMF
- Temperature : Room temperature, 24 h
- Yield : ~60%
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:1 to 3:1).
Recrystallization
Alternative purification involves recrystallization from hot ethanol, yielding white crystalline solids.
Analytical Data
- Melting Point : 143–145°C (consistent with hydrochloride salts)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 3.15 (s, 3H, N-CH₃).
- LC-MS : m/z 454.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Nucleophilic Displacement | 70% | 95% | Moderate |
| Carbodiimide Coupling | 60% | 98% | High |
The nucleophilic displacement route offers higher yields, while the carbodiimide method ensures better purity due to milder conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including amide bond formation and halogenation. Critical parameters include:
- Catalyst selection : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl halide intermediates) .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 60–80°C during carboxamide formation to minimize side products .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridine ring, bromoaniline substituents, and methyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for bromine and chlorine atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Discrepancies in X-ray data (e.g., thermal motion or twinning) require:
- Robust refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks .
- Validation tools : Check data with PLATON or CCDC Mercury to identify outliers in bond angles/geometry .
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal noise .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Test against kinase or protease targets using fluorescence-based assays (e.g., FRET substrates) .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites .
Q. How can target identification be systematically approached for this compound?
- Methodological Answer : Use a multi-omics pipeline:
- Chemical proteomics : Immobilize the compound on agarose beads for pull-down assays to capture interacting proteins .
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed pathways (e.g., apoptosis or inflammation) .
- CRISPR screening : Genome-wide knockout libraries pinpoint genes essential for compound activity .
Q. How does this compound compare structurally and functionally to its pyridine-carboxamide analogues?
- Methodological Answer : Conduct a structure-activity relationship (SAR) analysis:
- Substituent effects : Replace bromine with chlorine or methyl groups to assess impact on bioactivity .
- Ring modifications : Compare thieno[3,2-b]pyridine vs. pyridine cores for solubility and target selectivity .
- Pharmacophore mapping : Overlay 3D structures (e.g., PyMOL) to identify conserved hydrogen-bonding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
